molecular formula C10H11N5O B5500248 N-[3-(1H-tetrazol-5-yl)phenyl]propanamide

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide

Cat. No. B5500248
M. Wt: 217.23 g/mol
InChI Key: KBNGLMVAVPDMJZ-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide and related compounds have been investigated for their chemical synthesis, molecular structure, potential biological activities, and physicochemical properties. These studies contribute to a broader understanding of tetrazole derivatives' potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of various organic compounds to introduce the tetrazole ring, utilizing methods that can include cycloaddition reactions, substitution reactions, and the use of different catalysts or conditions to optimize yields and selectivity. For example, Moustafa et al. (2020) developed an efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives under microwave heating, showcasing modern synthesis techniques for tetrazole-containing compounds (Moustafa et al., 2020).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of tetrazole derivatives. It provides detailed information about the arrangement of atoms within a molecule and its geometric parameters. Studies such as the one by Al-Hourani et al. (2016) have used X-ray crystallography to elucidate the structure of tetrazole compounds, revealing details about their crystalline form and molecular orientation (Al-Hourani et al., 2016).

Scientific Research Applications

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. These compounds showed higher potency than standard drugs in certain tests, indicating their potential for treating generalized seizures (Idris et al., 2011).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides exhibited immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. One compound, in particular, showed efficacy in preventing adjuvant-induced arthritis in rats, suggesting a role in immune regulation and potential therapeutic applications in autoimmune diseases (Doria et al., 1991).

Molecular Probing and Enzyme Inhibition

N-Ethyl-5-phenylisoxazolium 3-sulfonate, a reagent related to the chemical structure of interest, demonstrated utility as a spectrophotometric probe for nucleophilic side chains in proteins, indicating its potential in biochemical research for studying protein structures and functions (Llamas et al., 1986).

Herbicidal Activity

Compounds containing the this compound moiety or similar structures have been investigated for their herbicidal activity, suggesting potential applications in agricultural chemistry. These compounds were effective against certain plant species, indicating their role in controlling weed growth and contributing to crop management strategies (Liu et al., 2008).

properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-2-9(16)11-8-5-3-4-7(6-8)10-12-14-15-13-10/h3-6H,2H2,1H3,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNGLMVAVPDMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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